2-Hydrazino-3-nitropyridine
Overview
Description
2-Hydrazino-3-nitropyridine is a heterocyclic compound with the molecular formula C5H6N4O2. It is characterized by the presence of a hydrazino group (-NH-NH2) and a nitro group (-NO2) attached to a pyridine ring.
Mechanism of Action
Target of Action
It is known that hydrazinopyridines, in general, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
The nitro group in nitropyridines is known to migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .
Pharmacokinetics
The presence of the highly reactive hydrazine group in the molecule suggests that it may have significant reactivity and potential bioavailability .
Result of Action
It is known that products based on hydrazinopyridines have shown various biological activities, including anti-inflammatory and antiulcer effects .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could be a significant environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
It is known that the highly reactive hydrazine group in the molecule allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the compound’s effects could vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is possible that the compound could interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazino-3-nitropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, 2-chloro-3-nitropyridine reacts with hydrazine in an anhydrous medium to yield this compound with a yield of over 80% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Hydrazine hydrate in solvents like ethanol or acetonitrile
Major Products:
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-Hydrazino-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active molecules and heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antiulcer agent.
Medicine: Explored for its use in developing pharmaceutical drugs with various therapeutic effects.
Industry: Utilized in the production of herbicides, plant growth regulators, and fungicides
Comparison with Similar Compounds
2-Hydrazinopyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the hydrazino group, limiting its ability to form stable complexes with metal ions.
2-Amino-3-nitropyridine: Similar structure but with an amino group instead of a hydrazino group, affecting its reactivity and applications .
Uniqueness: 2-Hydrazino-3-nitropyridine’s combination of a hydrazino group and a nitro group makes it uniquely versatile for various chemical reactions and applications. Its ability to participate in both oxidation and reduction reactions, as well as form stable complexes, sets it apart from other similar compounds .
Properties
IUPAC Name |
(3-nitropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-5-4(9(10)11)2-1-3-7-5/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDGBZPNEZMTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393824 | |
Record name | 2-Hydrazino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15367-16-5 | |
Record name | 15367-16-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydrazino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDRAZINO-3-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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